molecular formula C12H14ClNO2S B2523441 (Thian-4-yl)methyl 2-chloropyridine-3-carboxylate CAS No. 1394722-44-1

(Thian-4-yl)methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2523441
CAS No.: 1394722-44-1
M. Wt: 271.76
InChI Key: JIUQOVAYHKIXKQ-UHFFFAOYSA-N
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Description

(Thian-4-yl)methyl 2-chloropyridine-3-carboxylate is a chemical compound that features a thian-4-yl group attached to a methyl 2-chloropyridine-3-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thian-4-yl)methyl 2-chloropyridine-3-carboxylate typically involves the condensation of a thian-4-yl derivative with a 2-chloropyridine-3-carboxylate precursor. Common synthetic methods for thiophene derivatives, such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis, can be adapted for this purpose . These reactions often require specific conditions, such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or the use of α-methylene carbonyl compounds .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale adaptation of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Thian-4-yl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring or the ester functional group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thian-4-yl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Thian-4-yl)methyl 2-chloropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Thian-4-yl)methyl 2-chloropyridine-3-carboxylate is unique due to the combination of its thian-4-yl and 2-chloropyridine-3-carboxylate moieties. This structural arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

thian-4-ylmethyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2S/c13-11-10(2-1-5-14-11)12(15)16-8-9-3-6-17-7-4-9/h1-2,5,9H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUQOVAYHKIXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1COC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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